5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
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Overview
Description
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that features both benzimidazole and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with a suitable pyridinone precursor. The reaction conditions often require the use of a strong acid or base as a catalyst, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the benzimidazole or pyridinone rings.
Reduction: Dihydro derivatives of the original compound.
Substitution: Substituted benzimidazole or pyridinone derivatives.
Scientific Research Applications
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in organic electronics and as a building block for novel materials with unique electronic properties.
Biology: The compound’s interactions with enzymes and receptors are studied to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-(1H-benzimidazol-2-yl)-2(1H)-pyridinone: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-quinolinone: Contains a quinolinone moiety instead of pyridinone, leading to different electronic properties.
Uniqueness
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the presence of both dimethyl groups and the combination of benzimidazole and pyridinone rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-8-5-11-12(6-9(8)2)17-14(16-11)10-3-4-13(18)15-7-10/h3-7H,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHPZAQTGVOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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